

ent-Ivabradine Hydrochloride: Stability, Storage, and Chiral Integrity

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *ent-Ivabradine Hydrochloride*

CAS No.: 148849-68-7

Cat. No.: B601730

[Get Quote](#)

Technical Guide for Analytical & Formulation Scientists

Executive Summary

ent-Ivabradine Hydrochloride (

-Ivabradine HCl) is the optical antipode of the cardio-selective

channel inhibitor Ivabradine (

-enantiomer). While often categorized as a chiral impurity (Impurity E in some pharmacopeial monographs), it serves a critical role as a reference standard in enantiomeric purity assays.

This guide moves beyond generic MSDS data to address the specific stability challenges of the

-enantiomer. Unlike its achiral counterparts, ent-Ivabradine requires a dual-stability framework: maintaining chemical integrity (preventing bond breaking) and stereochemical integrity (preventing racemization).

Part 1: Chemical Identity & Stereochemical Context

The stability profile of ent-Ivabradine is dictated by its benzazepinone structure and the chiral center at the C7 position of the cyclobutane ring.

- Chemical Name: 3-{3-[[[(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride.[1]
- Molecular Formula:
[1][2]
- Critical Attribute: The hydrochloride salt is hygroscopic.[3] Moisture uptake facilitates hydrolysis and potentially lowers the energy barrier for racemization in solution.

The Dual-Stability Paradox

Researchers often assume that if the chemical bonds hold, the molecule is stable. For ent-Ivabradine, this is insufficient.[4][5] You must ensure the chiral center does not invert back to the

-form (Ivabradine), which would compromise its utility as a specific impurity standard.

Part 2: Degradation Mechanics & Causality

The degradation of ent-Ivabradine follows three primary vectors. Understanding these mechanisms allows for the design of "Self-Validating" storage protocols.

Photolytic Degradation (The Benzazepinone Vulnerability)

The benzazepinone ring system is chromophoric and susceptible to UV-induced radical formation.

- Mechanism: Photo-oxidation leads to ring-opening or oxidation of the dimethoxybenzene moieties.
- Impact: Formation of "Impurity B" (oxidized benzazepinone derivative).
- Control: Strict exclusion of light (
 nm) is mandatory.

Hydrolytic Cleavage (pH Dependent)

- Acidic Media: The drug is relatively stable in mild acid but degrades in strong acid (e.g., 1N HCl) via cleavage of the amide linkage.
- Alkaline Media: Highly unstable. Base-catalyzed hydrolysis attacks the lactam ring.
- Causality: The presence of water (from hygroscopic uptake) creates a micro-environment of acidity/basicity on the crystal surface, accelerating degradation even in solid state.

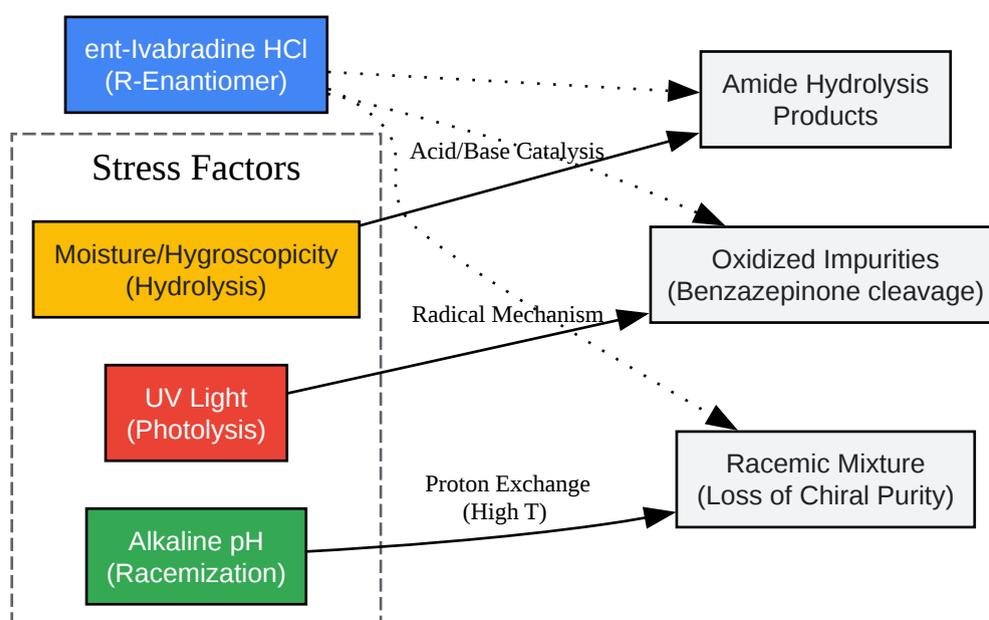
Stereochemical Inversion (Racemization)

While the C7 chiral center is relatively robust, exposure to high temperatures in protic solvents (especially alkaline) can promote proton exchange, leading to racemization.

- Risk: Conversion of pure
-standard into a racemic mixture (
) , rendering it useless for chiral system suitability testing.

Visualization: Degradation Pathways

The following diagram maps the stress factors to their specific degradation outcomes.



[Click to download full resolution via product page](#)

Figure 1: Causality map linking stress conditions to specific chemical and stereochemical failures.

Part 3: Storage & Handling Framework

Based on the degradation mechanics, the following protocol is required to maintain the certificate of analysis (CoA) validity of ent-Ivabradine HCl.

The "Golden Rule" of Storage

Store at -20°C in Amber Glass with Desiccant.

Parameter	Condition	Scientific Rationale
Temperature	-20°C (5°C)	Slows kinetic rate of hydrolysis and oxidation.
Atmosphere	Inert (Argon/Nitrogen)	Prevents oxidative degradation of the methoxy groups.
Container	Amber Vial (Type I Glass)	Blocks UV radiation (preventing photolysis).
Humidity Control	Desiccator / Sealed Bag	Counteracts hygroscopicity; prevents "micro-solution" formation on crystal surface.
Solution Stability	Use within 24 hours	ent-Ivabradine is unstable in solution. Prepare fresh in organic solvent (MeOH/ACN) rather than water.

Handling Protocol (Step-by-Step):

- **Equilibration:** Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic solid.

- Weighing: Perform quickly in a low-humidity environment (<40% RH).
- Re-sealing: Purge headspace with Nitrogen gas before re-capping.

Part 4: Stability-Indicating Analytical Protocols

To verify the integrity of ent-Ivabradine, you cannot rely on standard C18 HPLC, which cannot distinguish it from the

-enantiomer. You must use a Chiral Separation Method.

Method A: Chiral HPLC (Polysaccharide Column)

This method is self-validating because it separates the enantiomers and detects achiral degradation products simultaneously.

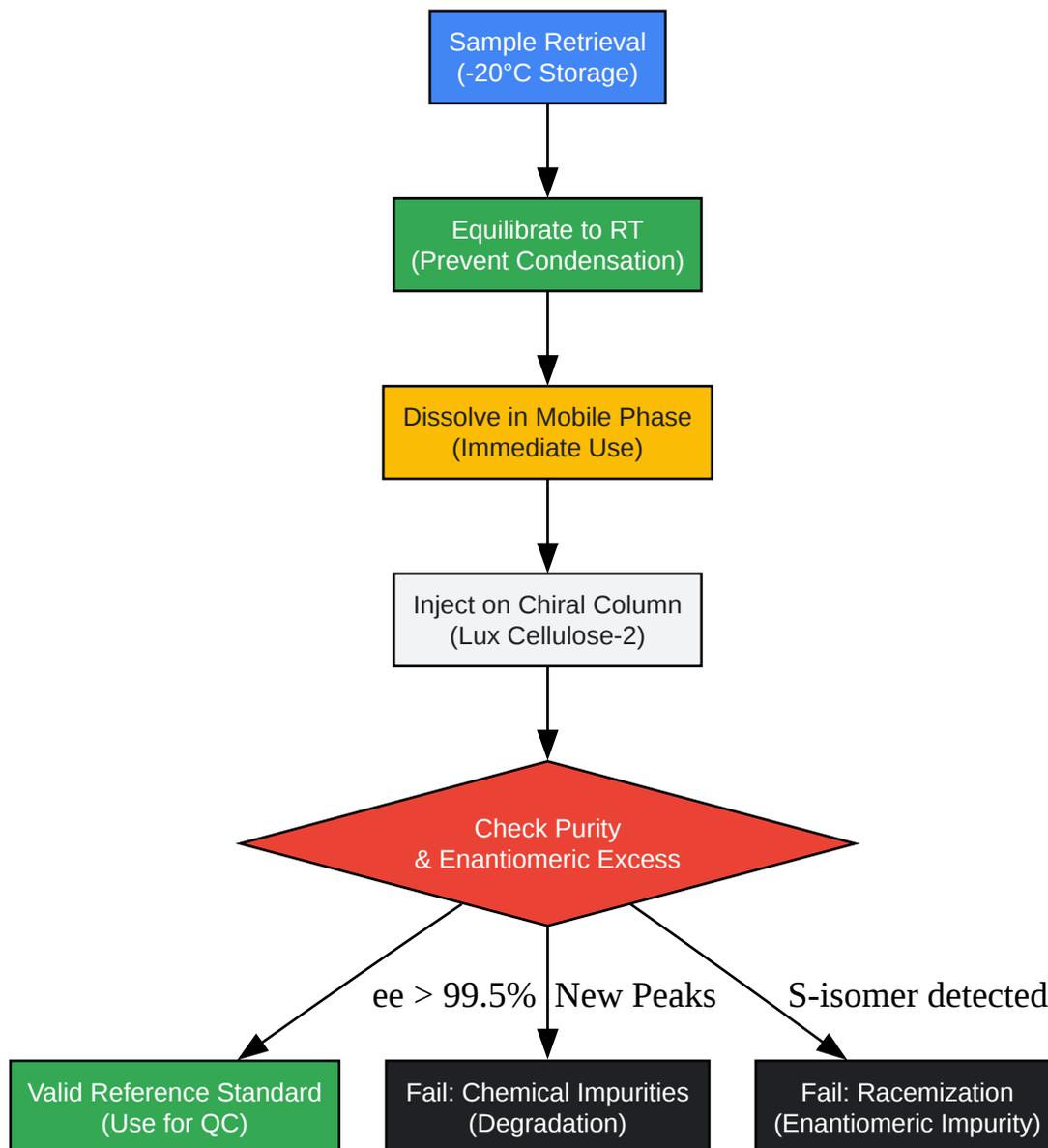
- Column: Chiralcel OD-H or Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)).
- Dimensions: 250 mm x 4.6 mm, 5 μ m.[6]
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1 v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 286 nm.
- Temperature: 25°C.

System Suitability Criteria:

- Resolution (): > 2.0 between ent-Ivabradine () and Ivabradine ().
- Tailing Factor: < 1.5.[7]

Visualization: Analytical Workflow

This workflow ensures that the reference standard is qualified before use in critical assays.



[Click to download full resolution via product page](#)

Figure 2: Analytical decision tree for qualifying ent-Ivabradine standards.

Part 5: Forced Degradation Profile (Stress Testing)

If you are developing a method, you must prove it can detect degradation. The following table summarizes the expected results when ent-Ivabradine is subjected to stress (based on

literature for the racemate/S-isomer).

Stress Condition	Duration	Expected Result	Observation
Acid (0.1N HCl)	4 hrs @ 60°C	Moderate Degradation	Formation of amine hydrolysis products.
Base (0.1N NaOH)	1 hr @ 60°C	Rapid Degradation	Complete loss of assay; multiple degradation peaks.
Oxidation (3%)	2 hrs @ RT	Significant Degradation	Formation of N-oxide impurities.
Photolysis (UV)	24 hrs	Moderate Degradation	Benzazepinone ring cleavage products.
Thermal (Solid, 60°C)	7 days	Stable	Minimal change if kept dry.

Scientist's Note: When performing forced degradation on ent-Ivabradine, always use a chiral column. Standard C18 columns will show chemical degradation but will mask racemization, giving you a false sense of stability.

References

- European Medicines Agency (EMA). (2016). Assessment Report: Ivabradine (Generics). Procedure No. EMEA/H/C/004192/0000. Retrieved from [\[Link\]](#)
- Maheshwari, S., et al. (2022). Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [\[Link\]](#)
- Sevim, A. M., et al. (2019). Enantiomeric separation of ivabradine by cyclodextrin-electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [\[Link\]](#)

- World Intellectual Property Organization. (2010). Process for preparation of ivabradine. Patent WO2010072409A1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. cdn.caymanchem.com \[cdn.caymanchem.com\]](https://cdn.caymanchem.com)
- [2. s3-us-west-2.amazonaws.com \[s3-us-west-2.amazonaws.com\]](https://s3-us-west-2.amazonaws.com)
- [3. datasheets.scbt.com \[datasheets.scbt.com\]](https://datasheets.scbt.com)
- [4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [6. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. WO2010072409A1 - Process for preparation of ivabradine - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [ent-Ivabradine Hydrochloride: Stability, Storage, and Chiral Integrity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b601730#ent-ivabradine-hydrochloride-stability-and-storage-conditions\]](https://www.benchchem.com/product/b601730#ent-ivabradine-hydrochloride-stability-and-storage-conditions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com